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Introduction
Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant,

Paraponera clavata. It is a valuable tool for studying the function and pharmacology of voltage-

gated sodium channels (VGSCs), which are critical for the initiation and propagation of action

potentials in excitable cells. PoTX's primary mechanism of action involves the modulation of

VGSCs, making it a subject of interest for pain research and the development of novel

insecticides.[1][2] Specifically, poneratoxin prevents the inactivation of these channels, which

leads to a prolonged action potential.[3][4] This application note provides detailed protocols for

utilizing patch-clamp electrophysiology to characterize the activity of poneratoxin on VGSCs,

with a particular focus on the human Nav1.7 subtype, a key player in pain signaling pathways.

[5][6]

Principle of the Assay
Patch-clamp electrophysiology is a powerful technique that allows for the real-time

measurement of ionic currents flowing through individual ion channels in a cell membrane. In

the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell

membrane, which is then ruptured to allow electrical access to the entire cell. This configuration

enables the precise control of the membrane potential (voltage-clamp) while recording the
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resulting ionic currents. By applying specific voltage protocols, the effects of poneratoxin on

the biophysical properties of VGSCs, such as activation, inactivation, and deactivation kinetics,

can be quantitatively assessed.

Materials and Reagents
Cell Line: HEK293 cells stably expressing the human Nav1.7 sodium channel.

Poneratoxin (PoTX): Synthetic or purified, with a known concentration.

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g.,

G418).

Extracellular (Bath) Solution: (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Intracellular (Pipette) Solution: (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to

7.2 with CsOH and osmolarity to ~295 mOsm with sucrose.

Patch Pipettes: Borosilicate glass capillaries, pulled to a resistance of 2-5 MΩ when filled

with intracellular solution.

Patch-Clamp Electrophysiology Setup: Including an inverted microscope, micromanipulators,

a patch-clamp amplifier, a data acquisition system, and analysis software.

Experimental Protocols
Cell Preparation

Culture HEK293-Nav1.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

Passage the cells every 2-3 days when they reach 80-90% confluency.

For electrophysiological recordings, plate the cells onto glass coverslips in 35 mm culture

dishes and allow them to adhere for 24-48 hours.
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Immediately before recording, transfer a coverslip to the recording chamber on the

microscope stage and perfuse with the extracellular solution.

Whole-Cell Voltage-Clamp Recording
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The

ideal resistance should be between 2-5 MΩ.

Fill the patch pipette with the filtered intracellular solution and mount it on the pipette holder

of the micromanipulator.

Under microscopic guidance, approach a target cell with the pipette tip while applying slight

positive pressure.

Once the pipette touches the cell membrane, release the positive pressure to facilitate the

formation of a high-resistance (GΩ) seal.

After achieving a gigaseal, apply a brief pulse of suction to rupture the cell membrane and

establish the whole-cell configuration.

Allow the cell to stabilize for 3-5 minutes before starting the recording.

Voltage Protocols and Data Acquisition
The following voltage protocols are designed to assess the effects of poneratoxin on key

biophysical properties of Nav1.7 channels.

1. Current-Voltage (I-V) Relationship and Activation:

Objective: To determine the voltage-dependence of channel activation.

Protocol: From a holding potential of -120 mV, apply a series of depolarizing voltage steps

from -80 mV to +60 mV in 5 mV increments for 50 ms.

Data Analysis: Measure the peak inward current at each voltage step. Convert the peak

current (I) to conductance (G) using the formula: G = I / (V - Vrev), where V is the command

potential and Vrev is the reversal potential for Na+. Plot the normalized conductance as a
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function of the test potential and fit the data with a Boltzmann equation to determine the half-

maximal activation voltage (V1/2) and the slope factor (k).

2. Steady-State Inactivation (Availability):

Objective: To determine the voltage-dependence of steady-state inactivation.

Protocol: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging

from -140 mV to 0 mV in 5 mV increments, followed by a 20 ms test pulse to -10 mV to elicit

the sodium current.

Data Analysis: Measure the peak inward current during the test pulse for each pre-pulse

potential. Normalize the peak currents to the maximum current and plot them against the

pre-pulse potential. Fit the data with a Boltzmann equation to determine the half-maximal

inactivation voltage (V1/2) and the slope factor (k).

3. Recovery from Inactivation:

Objective: To assess the rate at which channels recover from inactivation.

Protocol: Apply a two-pulse protocol. A 100 ms depolarizing pulse to 0 mV to inactivate the

channels, followed by a variable recovery interval at -120 mV, and then a second 20 ms test

pulse to 0 mV.

Data Analysis: Plot the normalized peak current of the second pulse as a function of the

recovery interval duration and fit the data with a single or double exponential function to

determine the time constant(s) of recovery.

4. Poneratoxin Application:

Record baseline currents using the protocols described above.

Perfuse the recording chamber with the extracellular solution containing the desired

concentration of poneratoxin.

Allow the toxin to equilibrate for 3-5 minutes before repeating the voltage protocols to

measure its effects.
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To determine the concentration-response relationship, apply increasing concentrations of

poneratoxin and measure the effect at each concentration.

Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison of the

effects of poneratoxin on Nav1.7 channel properties.

Parameter Control
Poneratoxin
(Concentration)

EC50 / IC50 N/A 0.042 - 2.3 µM[7]

Peak Current Amplitude Normalized to 100% Reduced[3][7]

Activation (V1/2) e.g., -20 mV Negative shift[7]

Inactivation (V1/2) e.g., -80 mV Minimal to no shift[3]

Inactivation Kinetics Fast Significantly slowed[3][7]

Slow Inward Current Absent Induced[3][4]
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Caption: Poneratoxin's mechanism of action on VGSCs.

Experimental Workflow for Poneratoxin Patch-Clamp
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Caption: Workflow for assessing poneratoxin activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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